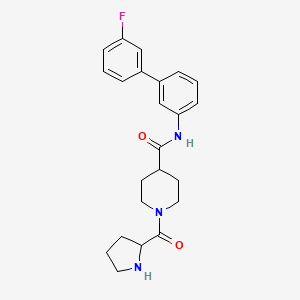
N-(3'-fluoro-3-biphenylyl)-1-prolyl-4-piperidinecarboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3'-fluoro-3-biphenylyl)-1-prolyl-4-piperidinecarboxamide hydrochloride, commonly known as FPPP, is a synthetic compound that belongs to the family of piperidine-based compounds. It is a highly potent and selective dopamine D3 receptor agonist, which has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
FPPP acts as a potent and selective agonist of dopamine D3 receptors. It has been shown to stimulate the release of dopamine in the mesolimbic system of the brain, which is responsible for the rewarding effects of drugs of abuse. FPPP has been shown to reduce drug-seeking behavior and relapse in animal models of addiction, suggesting its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
FPPP has been shown to have potent effects on the mesolimbic system of the brain, which is responsible for reward, motivation, and addiction-related behaviors. It has been shown to stimulate the release of dopamine in this system, which is responsible for the rewarding effects of drugs of abuse. FPPP has also been shown to reduce drug-seeking behavior and relapse in animal models of addiction, suggesting its potential use in the treatment of drug addiction.
実験室実験の利点と制限
FPPP is a highly potent and selective dopamine D3 receptor agonist, which makes it an attractive compound for studying the role of dopamine D3 receptors in various neurological and psychiatric disorders. However, its high potency and selectivity also make it difficult to study its effects in vivo, as it requires high doses to be effective. Furthermore, FPPP has been shown to have potential toxic effects on the liver and kidneys, which need to be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on FPPP. One potential direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are known to play a crucial role in addiction-related behaviors. Another potential direction is to study its effects on other neurological and psychiatric disorders, such as schizophrenia and depression. Finally, there is a need for further research on the safety and toxicity of FPPP, particularly in the context of long-term use.
合成法
FPPP can be synthesized by a multistep process starting from commercially available starting materials. The first step involves the synthesis of 3'-fluoro-3-biphenylcarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-prolyl-4-piperidinol in the presence of a base to yield FPPP. The final product is obtained as a hydrochloride salt, which is a white crystalline powder.
科学的研究の応用
FPPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have high affinity and selectivity for dopamine D3 receptors, which are predominantly expressed in the mesolimbic system of the brain. This system is known to play a crucial role in reward, motivation, and addiction-related behaviors. FPPP has been shown to have potent anti-addictive effects in preclinical studies, suggesting its potential use in the treatment of drug addiction.
特性
IUPAC Name |
N-[3-(3-fluorophenyl)phenyl]-1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c24-19-6-1-4-17(14-19)18-5-2-7-20(15-18)26-22(28)16-9-12-27(13-10-16)23(29)21-8-3-11-25-21/h1-2,4-7,14-16,21,25H,3,8-13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHZFESNPGPSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661735.png)
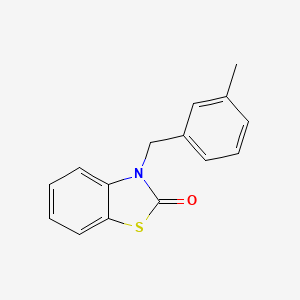
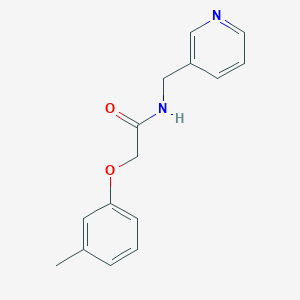
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5661749.png)
![1-(2,4-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5661756.png)
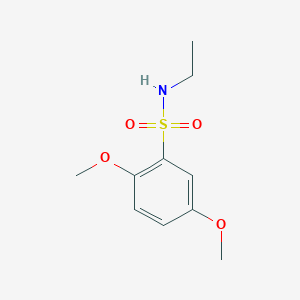

![4-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5661777.png)
![4-[1-(3,4-difluorophenyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5661785.png)
![2-[(4aR*,7aS*)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5661793.png)
![N-[4-(aminosulfonyl)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5661798.png)
![5-[(4-methylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661805.png)
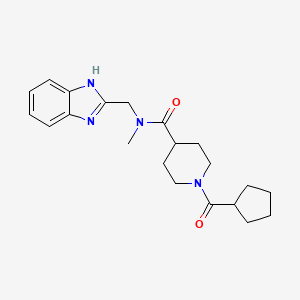
![2-[4-(4-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5661834.png)